2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile

CAS No.: 2098079-32-2

Cat. No.: VC3157820

Molecular Formula: C13H13N3S

Molecular Weight: 243.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098079-32-2 |

|---|---|

| Molecular Formula | C13H13N3S |

| Molecular Weight | 243.33 g/mol |

| IUPAC Name | 2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile |

| Standard InChI | InChI=1S/C13H13N3S/c14-6-5-11-9-16(8-10-3-4-10)15-13(11)12-2-1-7-17-12/h1-2,7,9-10H,3-5,8H2 |

| Standard InChI Key | GRPJOTFIMBBESG-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CC#N |

| Canonical SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CC#N |

Introduction

Structural Characteristics and Physical Properties

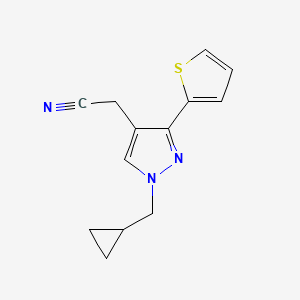

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is characterized by a complex heterocyclic structure. The compound has been registered with CAS number 2098079-32-2 and possesses a molecular formula of C₁₃H₁₃N₃S with a molecular weight of 243.33 g/mol. The formal IUPAC name for this compound is 2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile. Its structural composition includes a pyrazole core with a thiophene substituent at position 3, a cyclopropylmethyl group at position 1, and an acetonitrile moiety at position 4.

The compound features several key structural elements that contribute to its chemical behavior:

-

A central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms

-

A thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) at position 3 of the pyrazole

-

A cyclopropylmethyl group attached to one of the pyrazole nitrogen atoms

-

An acetonitrile (CH₂CN) substituent at position 4 of the pyrazole

Chemical Identifiers and Descriptors

The compound can be identified through various standardized chemical identifiers, which are crucial for database searching and compound verification. These identifiers include:

| Identifier Type | Value |

|---|---|

| CAS Number | 2098079-32-2 |

| Molecular Formula | C₁₃H₁₃N₃S |

| Molecular Weight | 243.33 g/mol |

| Standard InChI | InChI=1S/C13H13N3S/c14-6-5-11-9-16(8-10-3-4-10)15-13(11)12-2-1-7-17-12/h1-2,7,9-10H,3-5,8H2 |

| Standard InChIKey | GRPJOTFIMBBESG-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CC#N |

| Canonical SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CC#N |

| PubChem Compound ID | 121213738 |

Physical and Chemical Properties

The physical and chemical properties of 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile are primarily derived from its structural features and functional groups:

Physical State and Appearance

While specific information about the compound's physical appearance is limited in the available search results, related heterocyclic compounds with similar structural features often exist as crystalline solids at room temperature.

Reactivity Profile

The compound's reactivity profile is influenced by its functional groups:

-

The nitrile group (C≡N) is susceptible to hydrolysis under basic or acidic conditions, potentially forming corresponding amides or carboxylic acids

-

The pyrazole ring contains nucleophilic nitrogen atoms that can participate in various reactions

-

The thiophene ring provides sites for potential electrophilic aromatic substitution reactions

-

The cyclopropyl group offers unique reactivity due to its ring strain

Related nitrile-containing compounds have been shown to undergo hydrolysis reactions in basic conditions. For example, some nitrile compounds can be converted to carboxylic acids through treatment with sodium hydroxide in aqueous conditions at elevated temperatures .

Comparative Analysis with Related Compounds

To better understand 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, it is valuable to compare it with structurally related compounds identified in the search results.

Comparison with (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

A closely related compound is (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol (CAS: 2098005-53-7), which shares several structural features with our target compound . Key differences include:

-

The position of substitution on the pyrazole ring (5-yl vs. 4-yl)

-

The nature of the functional group (methanol vs. acetonitrile)

This related compound has a molecular weight of 234.32 g/mol and is also characterized by the presence of a cyclopropylmethyl group and a thiophene substituent .

Comparison with 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

Another related compound is 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4) . While this compound shares the pyrazole-acetonitrile structural motif, it differs in:

-

The N-substituent (methyl vs. cyclopropylmethyl)

-

The absence of a thiophene substituent at position 3

This compound has been studied in research contexts related to pharmaceutical applications, suggesting potential similar applications for our target compound .

Comparison with Pyrazolidinone Derivatives

Several pyrazolidinone derivatives with cyclopropylmethyl substituents have been reported in research related to DNA-PK inhibitors . While these compounds feature different core structures, the presence of cyclopropylmethyl groups in biologically active compounds suggests potential pharmaceutical relevance for our target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume